1-(2-Azidoethyl)-4-(fluoromethyl)piperidine
Overview
Description
The compound “1-(2-Azidoethyl)-4-(fluoromethyl)piperidine” is likely a derivative of piperidine, which is a common organic compound used in the synthesis of various pharmaceuticals. The azidoethyl and fluoromethyl groups attached to the piperidine ring could potentially give this compound unique properties .
Molecular Structure Analysis
The azido group (-N3) is a functional group characterized by a linear arrangement of three nitrogen atoms. It is highly reactive and can participate in various chemical reactions. The fluoromethyl group (-CH2F) is a type of alkyl group that contains a fluorine atom, which can influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The azido group is known for its high reactivity and can undergo several types of reactions, including reduction to amines, Staudinger reactions, and click chemistry reactions . The presence of the fluoromethyl group could also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the environment. Generally, azido compounds are sensitive to heat and shock due to the high energy content of the azido group .Scientific Research Applications
Synthesis and Drug Development Applications
Synthesis of Neuroleptic Butyrophenones : A study by Nakatsuka, Kawahara, and Yoshitake (1981) detailed the synthesis of a neuroleptic agent, showcasing the utility of piperidine derivatives in metabolic studies. This work highlights the broader applications of piperidine derivatives in synthesizing neuroleptic drugs, which are used to treat psychiatric disorders (Nakatsuka et al., 1981).
Antitumor Activity of Piperidine Derivatives : Bykhovskaya et al. (2017) synthesized piperidin-4-ones containing the 2-azidoethyl group and studied their antitumor activity, demonstrating the potential of piperidine derivatives in cancer research. These compounds showed high activity against human tumor cell lines, indicating their potential as antitumor agents (Bykhovskaya et al., 2017).
Pharmacological Research
Spiro-piperidin-4-ones as Antimycobacterial Agents : Kumar et al. (2008) described the synthesis and evaluation of spiro-piperidin-4-ones for activity against Mycobacterium tuberculosis. This study showcases the application of piperidine derivatives in developing antimycobacterial agents, with one compound showing significant in vitro and in vivo potency (Kumar et al., 2008).
Development of Fluorinated Radiotracers : Maestrup et al. (2011) explored the synthesis of (2-fluoroethyl) substituted spirocyclic piperidines for imaging σ(1) receptors in the central nervous system. The study indicates the relevance of piperidine derivatives in the development of diagnostic tools for neurodegenerative diseases (Maestrup et al., 2011).
Chemical Synthesis and Modification
- Synthesis of Piperidine Analogs for Corrosion Inhibition : Kaya et al. (2016) investigated piperidine derivatives for their corrosion inhibition properties on iron, demonstrating the chemical versatility and application of piperidine derivatives beyond pharmacology into materials science (Kaya et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-azidoethyl)-4-(fluoromethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FN4/c9-7-8-1-4-13(5-2-8)6-3-11-12-10/h8H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPRVLCEJHAIFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CF)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.